molecular formula C23H23N3O3 B1673413 trans-HR22C16 CAS No. 462630-41-7

trans-HR22C16

Cat. No.: B1673413
CAS No.: 462630-41-7
M. Wt: 389.4 g/mol
InChI Key: IDGCPAFIELNTPI-UHFFFAOYSA-N
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Chemical Reactions Analysis

trans-HR22C16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

Biological Activity

trans-HR22C16 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. It is a derivative of β-carboline and has been studied for its biological activity, specifically its role in inhibiting cell division and inducing apoptosis in cancer cells. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its synthesis.

This compound has been identified as a potent inhibitor of the mitotic kinesin Eg5, which is essential for proper cell division. By inhibiting Eg5, this compound induces mitotic arrest and blocks cell division, particularly in taxol-resistant cancer cells . This compound also acts as an inhibitor of topoisomerase II and protein kinases, further contributing to its anticancer properties . The ability to induce apoptosis and DNA damage has been linked to the compound's effectiveness against various cancer types.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated in several studies using different cancer cell lines. Below is a summary of its efficacy based on IC50 values reported in various research findings:

Cell Line IC50 (μM) Mechanism of Action
MCF-71.86Induction of apoptosis
A5492.39Inhibition of topoisomerase I
HeLa3.63DNA intercalation
DU-1452.63Induction of mitotic arrest
B-165.30Apoptosis induction
HEK-293 (normal)95.37Selectivity towards cancer cells

These results indicate that this compound exhibits significant potency against various cancer cell lines while showing minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : In this study, this compound was shown to induce apoptotic cell death in MDA-MB-231 breast cancer cells with an IC50 value of 15.95 μM. The study highlighted the compound's ability to disrupt normal mitotic processes, leading to increased cell death in resistant cancer types .
  • Evaluation Against Taxol-Resistant Cells : Research indicated that this compound effectively induced mitotic arrest in taxol-resistant cancer cells, showcasing its potential as a treatment option for patients who do not respond to conventional therapies .
  • Synthesis and Testing of Derivatives : A series of derivatives based on HR22C16 were synthesized and evaluated for their anticancer activity. Some derivatives exhibited even greater potency than the parent compound, indicating the potential for developing more effective analogs .

Synthesis

The synthesis of this compound involves several steps, including the use of microwave-assisted techniques to enhance efficiency and yield. The compound is typically derived from tetrahydro-β-carboline precursors through reactions with isocyanates . The following table summarizes key steps in the synthesis process:

Step Description
Reaction with IsocyanatesFormation of β-carboline derivatives
Microwave IrradiationAccelerates reaction rates and improves yields
PurificationUse of chromatographic techniques for final product isolation

Properties

IUPAC Name

13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGCPAFIELNTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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